1-(2-((3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectral Analysis
- The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrates the interest in oxadiazole-bearing compounds for their biological activities. A series of steps including reactions with benzenesulfonyl chloride and ethyl isonipecotate led to the formation of targeted compounds. These compounds were synthesized and characterized through 1H-NMR, IR, and mass spectral data, indicating the methodological versatility in creating compounds with potential biological activities (H. Khalid et al., 2016).
Antibacterial Activity
- Research into the synthesis of compounds like the 1,3,4-oxadiazole nucleus demonstrates their application in antibacterial studies. The antibacterial potential of these compounds, including their activity against both Gram-negative and Gram-positive bacteria, has been evaluated, showing moderate to significant activity. This highlights their potential use in developing new antibacterial agents (Kashif Iqbal et al., 2017).
Anticancer Activity
- Compounds bearing the 1,3,4-oxadiazole structure have also been evaluated for their anticancer potential. The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents is a significant area of research. These compounds were tested for their ability to inhibit cancer cell growth, showing some compounds had low IC50 values indicating strong anticancer activity (A. Rehman et al., 2018).
Enzyme Inhibition for Alzheimer’s Disease
- The synthesis of N-substituted derivatives for evaluating new drug candidates for Alzheimer’s disease reflects the therapeutic potential of these compounds. The inhibition of acetylcholinesterase (AChE) enzyme activity by these compounds suggests their usefulness in treating Alzheimer’s and related cognitive disorders (A. Rehman et al., 2018).
Mechanism of Action
Target of Action
Oxadiazoles, a key structural component of the compound, have been utilized in a wide range of applications, including as an essential part of the pharmacophore . They have shown potential in various medicinal applications such as anticancer, vasodilator, anticonvulsant, and antidiabetic .
Mode of Action
Oxadiazoles have been known to interact with their targets in various ways depending on their structure and the presence of substituents . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Biochemical Pathways
Oxadiazoles have been known to affect various biochemical pathways depending on their structure and the nature of their targets .
Pharmacokinetics
The properties of oxadiazoles can vary widely depending on their structure and the presence of substituents .
Result of Action
Certain oxadiazole derivatives have shown anticancer activity against mcf-7 and hela cells .
Action Environment
The properties of oxadiazoles can be influenced by various factors, including the presence of substituents and the electronic environment .
Properties
IUPAC Name |
1-[2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c24-17-7-4-8-18(25)23(17)9-10-29(26,27)22-12-15(13-22)19-20-16(21-28-19)11-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANGKLDMVBRVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.